

Lophanthoidin E: A Technical Overview of its Spectroscopic Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lophanthoidin E*

Cat. No.: B1631919

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of a natural product is paramount for its identification, characterization, and exploration of its therapeutic potential. This technical guide provides a detailed analysis of the spectroscopic data for **Lophanthoidin E**, a diterpenoid isolated from *Lophanthus inermis*.

Lophanthoidin E belongs to a class of complex natural products that have garnered significant interest for their diverse biological activities. The structural elucidation of such molecules relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data for **Lophanthoidin E**, presents the experimental protocols for data acquisition, and includes a visualization of its structural analysis workflow.

Spectroscopic Data

The structural assignment of **Lophanthoidin E** is supported by extensive 1D and 2D NMR experiments, including ^1H NMR, ^{13}C NMR, DEPT, COSY, HMQC, and HMBC, as well as high-resolution mass spectrometry (HR-MS).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **Lophanthoidin E** reveals a series of distinct proton signals characteristic of a complex diterpenoid structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
H-1 α	2.60	dd	13.0, 5.0
H-1 β	1.75	m	
H-2	4.38	m	
H-3	5.40	br s	
H-5	2.35	d	11.0
H-6 α	1.80	m	
H-6 β	1.65	m	
H-7	4.85	d	6.0
H-9	3.30	s	
H-11	4.95	d	8.0
H-12	5.90	s	
H-14	6.80	s	
H-15	1.95	s	
H-17	1.15	s	
H-18	0.95	s	
H-19	1.05	s	
H-20	1.25	d	7.0
OAc	2.10	s	

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides crucial information about the carbon framework of **Lophanthoidin E**. The chemical shifts (δ) are reported in ppm.

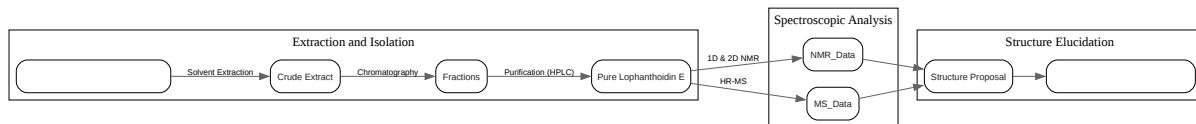
Carbon	Chemical Shift (δ , ppm)
1	38.5
2	68.2
3	125.5
4	140.1
5	55.8
6	28.7
7	78.5
8	58.2
9	60.1
10	45.3
11	75.8
12	118.5
13	148.2
14	135.5
15	22.1
16	170.5
17	28.1
18	18.5
19	25.3
20	15.8
OAc (C=O)	170.1
OAc (CH ₃)	21.2

Mass Spectrometry (MS/MS) Data

High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition and molecular weight of **Lophanthoidin E**.

Ion	m/z [M+H] ⁺	Formula
Lophanthoidin E	433.2226	C ₂₄ H ₃₂ O ₇

Experimental Protocols


The spectroscopic data presented above were acquired using standard, validated methodologies in the field of natural product chemistry.

NMR Spectroscopy: All NMR spectra were recorded on a Bruker AV-500 spectrometer. The samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signal (δ H 7.26 and δ C 77.0). ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125 MHz, respectively. Standard Bruker pulse programs were used for all 1D and 2D NMR experiments.

Mass Spectrometry: High-resolution mass spectra were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Visualization of the Analytical Workflow

The process of isolating and identifying a novel natural product like **Lophanthoidin E** follows a structured workflow. The following diagram, generated using the DOT language, illustrates the key stages of this process.

[Click to download full resolution via product page](#)

Workflow for the Isolation and Structural Elucidation of **Lophanthoidin E**.

This comprehensive spectroscopic dataset and the outlined experimental approach provide a foundational resource for researchers engaged in the study of **Lophanthoidin E** and other related diterpenoids. The detailed information is crucial for confirming the identity of the compound in various biological and chemical studies, and for serving as a basis for further synthetic or semi-synthetic modifications to explore its structure-activity relationships.

- To cite this document: BenchChem. [Lophanthoidin E: A Technical Overview of its Spectroscopic Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631919#lophanthoidin-e-spectroscopic-data-nmr-ms-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com